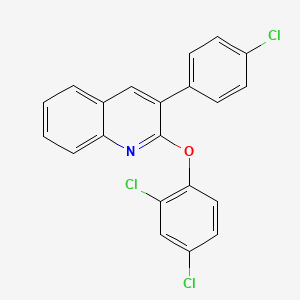

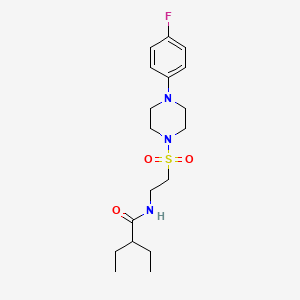

![molecular formula C14H14N4S B2742817 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine CAS No. 730946-74-4](/img/structure/B2742817.png)

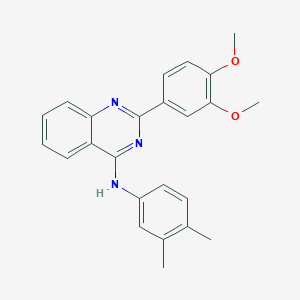

1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs and are interesting not only from the viewpoint of organic synthesis, but also for their promising pharmacological properties .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves a one-pot multi-component cyclocondensation reaction . A novel series of 4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives including hydrazones, pyrazoles, and oxadiazole-2-thiol, has been synthesized .Molecular Structure Analysis

The molecular structure of “1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine” is similar to tyrosine and receptor kinase inhibitors . The structure of ATP binding pocket and mapping of reference EGFR-TK inhibitors to pharmacophore points are also studied .Chemical Reactions Analysis

The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation with the formation of 1-R-1’-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2,4’(1H,5’H)-diones .科学的研究の応用

Anticancer Activity

This compound has been found to have significant anticancer activity. A series of pyrazolo[3,4-d]pyrimidine derivatives were created and evaluated in vitro for their antiproliferative activity against the NCI 60 human tumor cell line panel . Compounds displayed significant antitumor activity against MDA-MB-468 and T-47D (breast cancer cell lines), especially one compound which exhibited the highest anticancer activity .

VEGFR-2 Inhibition

The most potent cytotoxic derivatives were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances . One compound had potent activity against VEGFR-2 .

Antiangiogenic Activity

The compound also showed antiangiogenic activity, which means it can inhibit the formation of new blood vessels . This is particularly useful in cancer treatment as it can prevent tumors from receiving the nutrients they need to grow .

Cell Cycle Arrest

Investigations showed that the compound could stop the cell cycle at the S phase . This means it can prevent cells from dividing and growing, which is a key strategy in cancer treatment .

Apoptosis Induction

The compound was found to significantly increase total apoptosis in the MDA-MB-468 cell line . Apoptosis, or programmed cell death, is another important strategy in cancer treatment as it can lead to the death of cancer cells .

Caspase-3 Level Increase

The compound was found to increase the caspase-3 level in the MDA-MB-468 cell line . Caspase-3 is a crucial enzyme in apoptosis, so increasing its level can enhance the death of cancer cells .

将来の方向性

作用機序

Target of Action

The primary targets of 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating essential cellular processes, including cell proliferation, growth, metabolism, motility, and apoptosis .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has been found to inhibit CDK2, leading to cell cycle arrest and apoptosis induction within cancer cells . It also inhibits EGFR, disrupting the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of CDK2 and EGFR disrupts several biochemical pathways. CDK2 inhibition affects the cell cycle, particularly the transition from the G1 phase to the S phase . EGFR inhibition disrupts various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis .

Result of Action

The inhibition of CDK2 and EGFR by 1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine leads to significant molecular and cellular effects. It causes cell cycle arrest, induces apoptosis within cancer cells , and disrupts signaling pathways that promote cell proliferation and survival .

特性

IUPAC Name |

1-phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4S/c1-2-8-19-14-12-9-17-18(13(12)15-10-16-14)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZJLBLSDZXEGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-4-propylsulfanylpyrazolo[3,4-d]pyrimidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

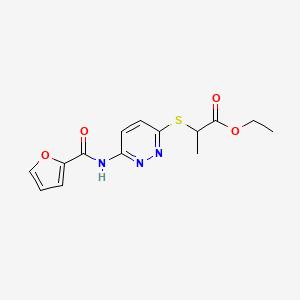

![{4-[(Dimethylamino)methyl]-3-fluorophenyl}methanamine](/img/structure/B2742742.png)

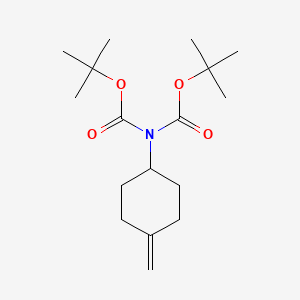

![N-(3-chlorophenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2742747.png)

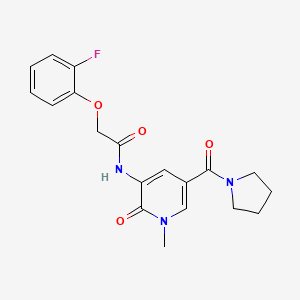

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4,4,4-trifluoro-N-methylbutanamide](/img/structure/B2742752.png)

![8-((2,6-dimethylmorpholino)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2742753.png)